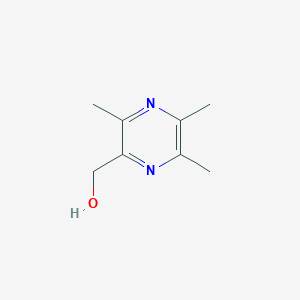

(3,5,6-Trimethylpyrazin-2-yl)methanol

Description

Properties

IUPAC Name |

(3,5,6-trimethylpyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXOCXPBJXIBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504935 | |

| Record name | (3,5,6-Trimethylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75907-74-3 | |

| Record name | (3,5,6-Trimethylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,5,6-Trimethylpyrazin-2-yl)methanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in the fields of flavor chemistry and medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological significance of this compound, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,3,5-Trimethylpyrazine (for comparison) |

| Molecular Formula | C₈H₁₂N₂O[1][2] | C₇H₁₀N₂ |

| Molecular Weight | 152.19 g/mol [1] | 122.17 g/mol |

| CAS Number | 75907-74-3[1][2] | 14667-55-1 |

| Physical Form | Liquid[1] | Liquid |

| Boiling Point | Data not available | 171-172 °C |

| Density | Data not available | 0.979 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.5040 |

| Solubility | The presence of a hydroxyl group suggests potential solubility in polar solvents.[2] | Soluble in water, oils, and organic solvents. |

Experimental Protocols

Synthesis

A direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature. However, a method for the synthesis of a palmitate prodrug of this compound has been described, which involves the synthesis of the parent methanol compound as an intermediate. The general steps are as follows:

-

Oxidation: Starting from tetramethylpyrazine.

-

Acylation

-

Hydrolysis

-

Esterification

This process suggests a synthetic route that could be adapted for the direct isolation of this compound.

Furthermore, a study on the metabolites of 2,3,5-trimethylpyrazine details the synthesis of various pyrazinemethanol derivatives.[3][4] These methods can serve as a valuable reference for developing a specific synthesis protocol for this compound. One such generalized synthesis is the reduction of the corresponding pyrazine-2-carboxylic acid.

Purification and Analysis

Purification of pyrazinemethanol compounds is typically achieved using standard laboratory techniques such as silica gel chromatography.[3]

Analysis and characterization can be performed using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[3][4]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[3][4]

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway involvement of this compound is limited. However, extensive research on the closely related and commercially significant compound, tetramethylpyrazine (TMP) , provides strong indications of the potential biological roles of its derivatives. TMP has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Several key signaling pathways have been identified as being modulated by tetramethylpyrazine:

-

SIRT1 Signaling Pathway: Tetramethylpyrazine has been shown to activate the SIRT1 signaling pathway, which is involved in cellular processes like aging, inflammation, and metabolism.

-

Rac1/LIMK1 Signaling Pathway: Research indicates that tetramethylpyrazine can regulate the Rac1/LIMK1 signaling pathway, which plays a role in cytoskeletal dynamics and cell motility.

-

PKA/CREB Signaling Pathway: Tetramethylpyrazine has also been implicated in the modulation of the PKA/CREB signaling pathway, which is crucial for neuronal plasticity, learning, and memory.

Given the structural similarity, it is plausible that this compound may exhibit similar or related biological activities and interact with these or other signaling pathways. Further research is warranted to explore these possibilities.

Visualizations

Logical Relationship of Synthesis

Caption: Synthesis workflow for this compound and its prodrug.

Potential Signaling Pathway Interactions (based on Tetramethylpyrazine)

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a pyrazine derivative with potential for further investigation in medicinal chemistry and drug development. While specific data on its physical properties and biological activity are still emerging, the known chemistry of related compounds provides a solid foundation for future research. The synthesis methodologies and the implication of related compounds in key signaling pathways outlined in this guide offer valuable starting points for scientists and researchers interested in exploring the therapeutic potential of this and other pyrazine derivatives.

References

In-Depth Technical Guide: (3,5,6-Trimethylpyrazin-2-yl)methanol (CAS No. 75907-74-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5,6-Trimethylpyrazin-2-yl)methanol, a heterocyclic organic compound with potential applications in the pharmaceutical and flavor industries. This document details its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1] The presence of three methyl groups and a hydroxymethyl group influences its solubility, reactivity, and potential for biological interactions.[1] The hydroxyl group can participate in hydrogen bonding, which may enhance its solubility in polar solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 75907-74-3 | [2] |

| Molecular Formula | C₈H₁₂N₂O | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Liquid | [3] |

| InChI | 1S/C8H12N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h11H,4H2,1-3H3 | [3] |

| InChIKey | LAXOCXPBJXIBHO-UHFFFAOYSA-N | [3] |

| SMILES | CC1=NC(C)=C(C)N=C1CO | [3] |

Synthesis

The synthesis of this compound can be achieved through the oxidation of a methyl group of 2,3,5,6-tetramethylpyrazine (also known as ligustrazine), a readily available starting material. A common approach involves the formation of an intermediate which is then converted to the final alcohol. One plausible synthetic route is the multi-step conversion of tetramethylpyrazine to a palmitate prodrug of this compound, where the target molecule is a key intermediate.[2]

Experimental Protocol: Synthesis from 2,3,5,6-Tetramethylpyrazine

This protocol is adapted from procedures for the synthesis of related pyrazinemethanol derivatives and prodrugs.[2]

Step 1: Oxidation of 2,3,5,6-Tetramethylpyrazine

-

Dissolve 2,3,5,6-tetramethylpyrazine in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to neutralize any excess oxidizing agent.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

Table 2: Spectroscopic Data for 3,5,6-Trimethylpyrazin-2-ol

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.23 (s, 3H), 2.27 (s, 3H), 2.39 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 16.7, 19.3, 20.3, 130.3, 131.6, 153.2, 158.8 | [1] |

| LC-TOF-MS (m/z) | [M+H]⁺ calculated for C₇H₁₁N₂O: 139.0871, found: 139.0898 | [1] |

Note: The chemical shifts for this compound are expected to be different, particularly with the presence of a singlet for the -CH₂OH protons in the ¹H NMR spectrum and a corresponding signal for the -CH₂OH carbon in the ¹³C NMR spectrum.

Biological Activity and Potential Applications in Drug Development

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[4] While direct studies on the biological activity of this compound are limited, research on its derivatives and the parent compound, tetramethylpyrazine, provides strong indications of its potential therapeutic applications.

Anti-inflammatory Activity

A prodrug of this compound, (3,5,6-trimethylpyrazin-2-yl)methyl 2-[4-(2-methylpropyl)phenyl]propanoate (ITE), has been shown to possess anti-inflammatory properties in a mouse model of collagen-induced arthritis.[5] ITE was found to lower the incidence and severity of arthritis, suggesting that it inhibits the development of the condition by suppressing delayed-type hypersensitivity.[5] This indicates that the core structure of this compound may contribute to these anti-inflammatory effects.

Neuroprotective Effects

Tetramethylpyrazine and its derivatives have been extensively studied for their neuroprotective effects. A novel derivative of tetramethylpyrazine, T-006, has demonstrated the ability to protect against oxidative stress-induced neuronal damage.[6] The mechanism of action is believed to involve the activation of the PI3K/Akt/mTOR and Nrf2 signaling pathways.[6] These pathways are crucial for cell survival, proliferation, and the antioxidant response. The structural similarity of this compound to these neuroprotective agents suggests it may also possess similar activities.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway

Based on studies of tetramethylpyrazine derivatives, a plausible mechanism for the neuroprotective effects of this compound could involve the modulation of the PI3K/Akt signaling pathway. This pathway is a key regulator of cell survival and is often implicated in neurodegenerative diseases.

Caption: Proposed PI3K/Akt signaling pathway for neuroprotection.

Experimental Workflow: In Vitro Anti-inflammatory Assay

A general workflow to assess the anti-inflammatory potential of this compound could involve the use of lipopolysaccharide (LPS)-stimulated macrophages.

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

This compound is a pyrazine derivative with significant potential for further investigation in the field of drug discovery. Its structural similarity to known anti-inflammatory and neuroprotective agents, coupled with the versatile chemistry of the pyrazine scaffold, makes it an attractive candidate for the development of novel therapeutics. Further research is warranted to fully elucidate its synthesis, spectroscopic properties, and biological mechanisms of action. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Sustainable production of 2,3,5,6-Tetramethylpyrazine at high titer in engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 6. Tetramethylpyrazine Analogue T-006 Protects Neuronal and Endothelial Cells Against Oxidative Stress via PI3K/AKT/mTOR and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

(3,5,6-Trimethylpyrazin-2-yl)methanol molecular weight and formula.

This technical guide provides a comprehensive overview of (3,5,6-Trimethylpyrazin-2-yl)methanol, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, potential biological significance, and relevant experimental contexts.

Core Compound Data

This compound is a substituted pyrazine with potential applications in the flavor and pharmaceutical industries.[1] Its molecular structure, characterized by a pyrazine ring with three methyl groups and a methanol substituent, imparts specific chemical and physical properties.[1]

Below is a summary of its key molecular data:

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| CAS Number | 75907-74-3 | [2][3] |

Synthesis and Preparation

A documented method for the synthesis of this compound involves a multi-step process starting from tetramethylpyrazine. This synthesis is a crucial step for producing the compound for further study and application. A prodrug, 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine palmitate (HTMPP), has been synthesized from this compound (referred to as HTMP in the study).[4][5]

The general workflow for the synthesis is outlined below:

Potential Biological Activity and Signaling Pathways of Related Compounds

While specific signaling pathways for this compound are not extensively documented, research on the closely related compound, tetramethylpyrazine (TMP), provides valuable insights into the potential biological activities of substituted pyrazines. TMP has been shown to exhibit anti-inflammatory effects through the modulation of specific signaling pathways.

One such pathway is the SIRT1 signaling pathway. Studies have shown that tetramethylpyrazine can attenuate inflammatory injury in human coronary artery endothelial cells by activating SIRT1, which in turn inhibits pyroptosis.[2]

The proposed mechanism of action for tetramethylpyrazine in attenuating inflammation is depicted in the following diagram:

Additionally, tetramethylpyrazine has been found to ameliorate acute lung injury by regulating the Rac1/LIMK1 signaling pathway, which is involved in cytoskeletal remodeling and endothelial permeability.[6][7][8]

Experimental Protocols for Related Compounds

To investigate the biological effects of pyrazine compounds like tetramethylpyrazine, and by extension this compound, a variety of experimental protocols are employed. The following are examples of methodologies used in the study of tetramethylpyrazine's anti-inflammatory effects[2]:

-

Cell Culture and Treatment: Human coronary artery endothelial cells (HCAEC) are cultured and divided into groups, including a control group, a model group treated with an inflammatory agent (e.g., TNF-α), a treatment group pre-treated with the compound of interest, and an inhibitor group to confirm the pathway.

-

Cell Viability Assays: To assess the protective effects of the compound against inflammatory damage, cell viability is measured using standard assays.

-

Measurement of LDH Activity and ROS Levels: Lactate dehydrogenase (LDH) activity and reactive oxygen species (ROS) levels are quantified to determine the extent of cellular injury and oxidative stress.

-

Protein Expression Analysis: The expression levels of key proteins in the signaling pathway (e.g., SIRT1) and markers of pyroptosis are measured using techniques like Western blotting.

These experimental approaches provide a framework for the investigation of the biological activities of this compound.

Conclusion

This compound is a pyrazine derivative with defined chemical properties. While detailed biological studies on this specific compound are limited, research on the related compound tetramethylpyrazine suggests potential for anti-inflammatory and other therapeutic activities through the modulation of key signaling pathways. The synthesis protocols and experimental methodologies outlined in this guide provide a foundation for further research and development of this and related compounds for pharmaceutical and other applications.

References

- 1. CAS 75907-74-3: this compound [cymitquimica.com]

- 2. [Mechanism of tetramethylpyrazine attenuates inflammatory injury in endothelial cells by activating the SIRT1 signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound DiscoveryCPR 75907-74-3 [sigmaaldrich.com]

- 4. Synthesis of 2-Hydroxy-Methyl-3,5,6-Trimethyl-Pyrazine Palmitate and Preparation of Intravenous Emulsion [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetramethylpyrazine ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetramethylpyrazine ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Tetramethylpyrazine ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway [frontiersin.org]

Spectroscopic and Mass Spectrometric Analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for the pyrazine derivative, (3,5,6-Trimethylpyrazin-2-yl)methanol (CAS No: 75907-74-3). This compound is of interest in flavor chemistry and may have applications in pharmaceutical research. The data presented herein is crucial for its unequivocal identification, characterization, and quality control.

Introduction

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds known for their significant sensory properties and biological activities. It is important to note that this compound may exist in equilibrium with its tautomeric form, 3,5,6-trimethylpyrazin-2(1H)-one. However, the spectroscopic data presented in this guide are consistent with the stable methanol structure. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.74 | s | 2H | -CH₂OH |

| 2.53 | s | 6H | C5-CH₃, C6-CH₃ |

| 2.45 | s | 3H | C3-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.1 | C2 |

| 151.9 | C3 |

| 151.5 | C5 |

| 139.7 | C6 |

| 63.2 | -CH₂OH |

| 22.6 | C5-CH₃ |

| 22.4 | C6-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (LC-TOF-MS) Data for this compound

| Ion | m/z [M+H]⁺ (Observed) | m/z [M+H]⁺ (Calculated) |

| [C₈H₁₂N₂O + H]⁺ | 153.1022 | 153.1028 |

Table 4: MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) |

| 153.1 | 135.1, 121.0, 109.0, 80.0, 42.0, 39.0 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of pyrazine derivatives.

NMR Spectroscopy

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

-

¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)

Chromatography:

-

LC System: An Agilent 1290 Infinity II LC system (or equivalent).

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

-

Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

Mass Spectrometry:

-

Mass Spectrometer: An Agilent 6545 Q-TOF mass spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Data was acquired in full-scan mode over a relevant m/z range (e.g., 50-500).

-

MS/MS: Product ion scans were acquired by selecting the protonated molecular ion ([M+H]⁺) as the precursor and applying a suitable collision energy to induce fragmentation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a combination of NMR and MS techniques.

Caption: Logical workflow for compound identification.

This guide provides a comprehensive summary of the key spectroscopic and mass spectrometric data for this compound. The detailed experimental protocols and the logical workflow for compound identification serve as a valuable resource for researchers in the fields of analytical chemistry, flavor science, and drug discovery.

An In-depth Technical Guide on the Natural Occurrence of (3,5,6-Trimethylpyrazin-2-yl)methanol in Food Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5,6-Trimethylpyrazin-2-yl)methanol is a substituted pyrazine that, along with other pyrazines, contributes to the characteristic aromas of a wide variety of thermally processed and fermented foods. These nitrogen-containing heterocyclic compounds are typically associated with nutty, roasted, and toasted flavor profiles. The formation of this compound is primarily attributed to the Maillard reaction and microbial activity during food processing. This technical guide provides a comprehensive overview of the natural occurrence of this specific pyrazinemethanol in food products, details its formation pathways, and presents standardized experimental protocols for its extraction and quantification.

Introduction

Pyrazines are a significant class of volatile organic compounds that play a crucial role in the flavor profiles of many cooked and fermented foods. Their low odor thresholds mean they can have a significant sensory impact even at low concentrations. This compound, a hydroxylated derivative of a trimethylpyrazine, is of particular interest due to its potential contribution to the complex aroma of various food products. Understanding its natural occurrence, formation mechanisms, and quantification is essential for food scientists aiming to optimize flavor development and for researchers investigating the bioactivity of food-derived compounds. This guide summarizes the current knowledge on this compound in food, providing a valuable resource for professionals in food science and drug development.

Formation Pathways

The formation of this compound in food is primarily a result of two key processes: the Maillard reaction and microbial biosynthesis.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for pyrazine formation in thermally processed foods. The formation of hydroxymethylpyrazines like this compound is a more specific pathway within the broader Maillard reaction network. It is hypothesized to involve the reaction of α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl, with amino acids. The incorporation of a hydroxyl group likely arises from the reaction with a sugar fragment or an intermediate that retains a hydroxyl moiety.

Microbial Biosynthesis

Certain microorganisms, particularly bacteria and yeasts involved in food fermentation, are capable of producing pyrazines. The biosynthesis of this compound is thought to occur through the metabolism of amino acids and sugars by these microorganisms. Specific enzymatic pathways can lead to the formation of the pyrazine ring and subsequent modifications, including hydroxylation. For instance, some bacterial strains can produce pyrazines from precursors like L-threonine.

Quantitative Data on Natural Occurrence

Quantitative data for this compound in food products is limited in publicly available literature. However, its presence has been confirmed in at least one type of fermented alcoholic beverage. The following table summarizes the available quantitative data.

| Food Product | Concentration Range (µg/L) | Analytical Method | Reference |

| Soy Sauce Aroma Type Baijiu | Not explicitly quantified, but identified as a component. A related compound, 2-hydroxymethyl-3,6-diethyl-5-methylpyrazine, was identified as a key flavor compound. | UPLC-MS/MS | [1][2] |

Further research is required to quantify the concentration of this compound in a wider range of food products, including roasted coffee, cocoa products, baked goods, and other fermented foods where its presence is anticipated.

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust extraction and analytical methods. The following is a detailed protocol for the extraction and quantification of this compound from a liquid food matrix, such as an alcoholic beverage, using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

Detailed Methodology for Quantification in an Alcoholic Beverage

4.2.1. Materials and Reagents

-

Standards: this compound (≥98% purity), Internal Standard (e.g., 2,3,5,6-Tetramethylpyrazine-d12).

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), deionized water (all HPLC or analytical grade).

-

SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

-

Apparatus: GC-MS system with a suitable capillary column (e.g., DB-5ms), rotary evaporator, nitrogen evaporator, vortex mixer, centrifuge.

4.2.2. Sample Preparation

-

Degas alcoholic beverage samples by sonication for 15 minutes.

-

Dilute the sample with deionized water to reduce the ethanol concentration to below 5% (v/v). This is crucial for efficient retention on the C18 SPE cartridge.

-

Add the internal standard solution to the diluted sample to a final concentration of 100 µg/L.

4.2.3. Solid-Phase Extraction (SPE)

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of MeOH, and finally 10 mL of deionized water. Do not allow the cartridge to run dry.

-

Loading: Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes to remove residual water.

-

Elution: Elute the retained analytes with 5 mL of DCM into a collection vial.

4.2.4. Concentration

-

Concentrate the eluate to approximately 0.5 mL using a rotary evaporator at a low temperature (e.g., 30°C).

-

Further concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.

4.2.5. GC-MS Analysis

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

-

4.2.6. Quantification

-

Construct a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

-

Calculate the concentration of the analyte in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

This compound is a naturally occurring pyrazine derivative found in some food products, likely contributing to their complex flavor profiles. Its formation is primarily linked to the Maillard reaction and microbial metabolism. While quantitative data on its prevalence across a wide range of foods remains scarce, standardized analytical methods, such as the SPE-GC-MS protocol detailed in this guide, provide a robust framework for future investigations. Further research is warranted to expand the quantitative database of this compound in various food matrices and to fully elucidate its specific formation pathways and sensory impact. This knowledge will be invaluable for food scientists in controlling and optimizing flavor development and for researchers exploring the potential biological activities of these food-derived compounds.

References

- 1. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Stability and Degradation of (3,5,6-Trimethylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol, a substituted pyrazine derivative, is a molecule of interest in various fields, including flavor chemistry and potentially as a building block in pharmaceutical synthesis.[1] The pyrazine ring is a common motif in biologically active compounds, and understanding the thermal stability of molecules incorporating this scaffold is crucial for applications in drug development, manufacturing, and formulation.[1] Thermal degradation can impact the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulated products.

This technical guide provides a comprehensive overview of the currently available information on the thermal stability and degradation of this compound. Due to a lack of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from structurally similar pyrazine derivatives to infer potential thermal behavior and outlines the necessary experimental protocols for a thorough analysis.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 75907-74-3 | [2] |

| Molecular Formula | C₈H₁₂N₂O | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | Liquid | [2] |

| Storage Class | Combustible liquids | [2] |

Thermal Stability Analysis of Structurally Related Pyrazine Derivatives

Table 2: Thermal Decomposition Data for Selected Pyrazine Esters

| Compound | Decomposition Temperature Range (°C) | Maximum Decomposition Rate Temperature (°C) | Initial Mass Reduction (%) |

| Pyrazine Ester 3a | 183.4 – 290.4 | 270.9 | 82.7 |

| Pyrazine Ester 3b | 160.9 – 295.4 | 285.6 | 85.5 |

| Pyrazine Ester 3c | 153.1 – 295.4 | 280.1 | 83.9 |

Data extracted from a study on the thermal properties of pyrazine esters.

The data in Table 2 suggests that pyrazine derivatives can exhibit thermal stability up to temperatures exceeding 150°C, with significant decomposition occurring above 270°C.

Potential Degradation Pathways

The degradation of pyrazine derivatives under thermal stress can proceed through various pathways, including side-chain oxidation, ring opening, and fragmentation. Analysis of the pyrolysis products of pyrazine esters indicates that at lower temperatures, the compounds tend to evaporate without significant decomposition.[3] However, at higher temperatures, a variety of degradation products are formed.

Based on the degradation products observed for related pyrazine esters, a hypothetical thermal degradation pathway for this compound can be proposed. The initial step may involve the oxidation of the methanol group to an aldehyde, followed by further oxidation to a carboxylic acid. At higher temperatures, cleavage of the side chain and fragmentation of the pyrazine ring are likely to occur.

References

Solubility characteristics of (3,5,6-Trimethylpyrazin-2-yl)methanol in various solvents.

An In-depth Technical Guide to the Solubility Characteristics of (3,5,6-Trimethylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with three methyl groups and a hydroxymethyl group. The pyrazine moiety is a key structural feature in numerous biologically active compounds, including pharmaceuticals and flavoring agents. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Understanding the solubility profile of this compound is therefore essential for its potential development in pharmaceutical or other applications.

The molecular structure of this compound, with both hydrophobic (trimethylated pyrazine ring) and hydrophilic (hydroxymethyl group) features, suggests a nuanced solubility profile across a range of solvents. The hydroxyl group is capable of forming hydrogen bonds, which is expected to enhance solubility in polar solvents[1]. Conversely, the three methyl groups contribute to the molecule's lipophilicity.

Predicted Solubility Profile

Based on its chemical structure and the known solubility of related compounds, the following solubility characteristics for this compound are anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxymethyl group is expected to facilitate hydrogen bonding with polar protic solvents, leading to moderate to good solubility. Pyrazine itself has limited water solubility, but this is generally enhanced by the presence of polar functional groups[2]. The solubility in water is likely to be influenced by pH. As a weak base, pyrazine's solubility increases in acidic solutions due to protonation of the nitrogen atoms, which enhances interaction with polar water molecules[2]. A similar effect can be anticipated for this compound. In alcohols like ethanol and methanol, good solubility is expected due to both hydrogen bonding and favorable interactions with the alkyl chains of the solvents[2][3][4].

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Moderate solubility is predicted in these solvents. While hydrogen bond donation from the solvent is absent, the polarity of these solvents should allow for favorable dipole-dipole interactions. For the related compound 2,3,5-Trimethylpyrazine, good solubility is reported in acetone[5].

-

Nonpolar Solvents (e.g., Chloroform, Toluene, Hexane): Due to the hydrophobic trimethylated pyrazine ring, some solubility in nonpolar solvents like chloroform is expected. However, the polar hydroxymethyl group will likely limit its solubility in highly nonpolar solvents such as hexane. 2,3,5-Trimethylpyrazine is reported to be soluble in chloroform[5].

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Hydrogen bonding capability of the hydroxymethyl group. |

| Polar Aprotic | Acetone, DMSO | Moderate | Favorable dipole-dipole interactions. |

| Nonpolar | Chloroform, Toluene | Low to Moderate | Hydrophobic nature of the trimethylated pyrazine ring. |

| Very Nonpolar | Hexane | Low | The polar hydroxymethyl group limits solubility in highly nonpolar environments. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, several established methods can be employed. The choice of method will depend on factors such as the required accuracy, sample availability, and available instrumentation.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

-

Final Weighing: The container with the dried solute is weighed. The difference between the final and initial weight of the container gives the mass of the dissolved solute.

-

Calculation: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or mol/L).

UV-Visible Spectrophotometry

This method is suitable for compounds with a chromophore and can be adapted for higher throughput.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: The saturated solution is clarified by centrifugation and filtration.

-

Dilution and Measurement: The clear filtrate is appropriately diluted with the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the choice of a suitable column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

-

Saturated Solution Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Phase Separation: The saturated solution is clarified by centrifugation and filtration.

-

Sample Analysis: The clear filtrate is diluted if necessary and injected into the HPLC system.

-

Calculation: The concentration of the compound in the filtrate is determined from the calibration curve based on the peak area. The solubility is then calculated, accounting for any dilution.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, a qualitative assessment based on its molecular structure provides valuable insights for researchers. The presence of both polar and nonpolar moieties suggests a versatile solubility profile. For definitive quantitative data, the experimental protocols outlined in this guide provide a robust framework for systematic solubility studies. Such studies are indispensable for advancing the development of this compound for its potential applications in the pharmaceutical and other industries.

References

- 1. CAS 75907-74-3: this compound [cymitquimica.com]

- 2. biosynce.com [biosynce.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

(3,5,6-Trimethylpyrazin-2-yl)methanol: A Technical Guide to its Putative Flavor Profile and Sensory Attributes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5,6-Trimethylpyrazin-2-yl)methanol is a heterocyclic organic compound belonging to the pyrazine family. While its direct sensory analysis is not extensively documented in publicly available literature, its structural similarity to a class of potent aroma compounds, the alkylpyrazines, allows for a scientifically grounded inference of its potential flavor profile and sensory attributes. This technical guide provides a comprehensive overview of the known sensory characteristics of structurally related pyrazines, details the standard experimental protocols for sensory evaluation, and discusses the general signaling pathways involved in flavor perception. This information serves as a foundational resource for researchers and professionals in flavor science and drug development who may encounter or synthesize this molecule.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor of a wide variety of cooked and roasted foods. They are typically formed during Maillard reactions and are known for their characteristic nutty, roasted, and toasted aromas. While many alkylpyrazines are well-characterized flavorants, this compound remains a less-studied derivative. Notably, it has been identified as a trace metabolite of the key flavor compound 2,3,5-trimethylpyrazine.[1][2] The presence of a hydroxymethyl group (-CH₂OH) in place of a methyl group is expected to significantly alter its sensory properties compared to its more common analogue, 2,3,5,6-tetramethylpyrazine. This guide will synthesize the available data on related pyrazines to build a predictive sensory profile for this compound.

Predicted Flavor Profile and Sensory Attributes

Comparative Sensory Data of Structurally Related Alkylpyrazines

To provide a contextual understanding, the following table summarizes the sensory attributes of several well-characterized and commercially significant alkylpyrazines.

| Compound Name | Structure | FEMA Number | Odor Threshold (in water, ppb) | Flavor/Aroma Descriptors |

| 2-Methylpyrazine | C₅H₆N₂ | 3323 | 60,000 | Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes.[3] |

| 2,3-Dimethylpyrazine | C₆H₈N₂ | 3271 | 2,500 | Green, nutty, potato, cocoa, coffee, caramel, meaty notes.[3] |

| 2,5-Dimethylpyrazine | C₆H₈N₂ | 3272 | 800 | Chocolate, roasted nuts, earthy; chocolate taste.[3] |

| 2,6-Dimethylpyrazine | C₆H₈N₂ | 3273 | 200 | Chocolate, roasted nuts, fried potato odor.[3][4] |

| 2,3,5-Trimethylpyrazine | C₇H₁₀N₂ | 3244 | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt notes.[3][4] |

| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 3236 | 1,000 | Weak, nutty, musty, chocolate odor; chocolate taste.[3] |

| 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | 3149 | 100 | Nutty, roasted, somewhat "grassy".[3][4] |

| 2-Ethyl-3,5-dimethylpyrazine | C₈H₁₂N₂ | 3148 | 1 | Cocoa, chocolate, nutty (burnt almond) notes.[3] |

Experimental Protocols for Sensory Analysis

The determination of flavor profiles and sensory attributes of volatile compounds like pyrazines involves a combination of instrumental analysis and human sensory evaluation. The following are standard methodologies employed in the field.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific chemical compounds responsible for odors in a sample.

-

Principle: A sample containing volatile compounds is injected into a gas chromatograph (GC), which separates the individual compounds. The effluent from the GC column is split into two streams. One stream goes to a chemical detector (such as a mass spectrometer or a flame ionization detector) for identification and quantification, while the other is directed to an olfactory port where a trained sensory panelist sniffs the effluent and provides a description of the odor and its intensity.[4]

-

Sample Preparation: The sample containing this compound would be dissolved in a suitable solvent.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactory port.

-

Procedure:

-

The sample is injected into the GC.

-

As compounds elute from the GC column, they are detected by both the MS and the human assessor.

-

The assessor records the retention time, odor quality (e.g., nutty, roasted), and intensity of each odor detected.

-

The data from the MS is used to identify the chemical structure corresponding to each odor event.

-

Sensory Panel Evaluation

Sensory panels are used to obtain quantitative and qualitative data on the sensory characteristics of a substance.

-

Principle: A group of trained assessors evaluates the substance under controlled conditions and rates its sensory attributes using a predefined scale.

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes.

-

Methodology (e.g., Quantitative Descriptive Analysis - QDA®):

-

Lexicon Development: The panel collaboratively develops a set of descriptive terms (e.g., "roasted," "nutty," "caramel-like") to characterize the sample.

-

Training: Panelists are trained to use these descriptors consistently and to rate their intensity on a numerical scale (e.g., a 15-point scale).

-

Evaluation: Samples are presented to the panelists in a controlled and randomized manner. Panelists independently rate the intensity of each attribute.

-

Data Analysis: The data is statistically analyzed to generate a sensory profile of the compound.

-

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). For a volatile compound like a pyrazine, the primary interaction is with olfactory receptors in the nasal cavity.

General Olfactory Transduction Pathway

The binding of an odorant molecule to an olfactory receptor initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Caption: Generalized olfactory signal transduction pathway.

Experimental and Logical Workflows

The systematic evaluation of a novel flavor compound follows a structured workflow to ensure comprehensive and reproducible results.

Workflow for Sensory Characterization of a Novel Flavor Compound

This diagram illustrates the typical process from compound synthesis to the final sensory profile report.

Caption: Workflow for sensory characterization of a novel flavor compound.

Conclusion

While direct sensory data for this compound is currently lacking, a comprehensive analysis of its chemical structure in the context of other well-studied pyrazines provides a strong basis for predicting its flavor profile. It is likely to possess a modified sensory character compared to its alkylpyrazine counterparts, with potentially reduced roasted notes and an introduction of sweeter, caramel-like nuances due to the presence of the hydroxymethyl group. The experimental protocols and pathway information provided in this guide offer a robust framework for any future sensory evaluation of this compound. Further research, specifically targeted sensory analysis, is required to definitively elucidate the flavor profile and sensory attributes of this compound.

References

In-Depth Technical Guide: Toxicological and Safety Profile of (3,5,6-Trimethylpyrazin-2-yl)methanol

Disclaimer: Limited direct toxicological data is available for (3,5,6-Trimethylpyrazin-2-yl)methanol. This guide leverages data from its close structural analog, 2,3,5-trimethylpyrazine, and the broader class of pyrazine derivatives to provide a comprehensive safety assessment. This approach is a common practice in toxicological risk assessment, known as "read-across."

Introduction

This compound is a member of the pyrazine family, a class of nitrogen-containing heterocyclic compounds. Pyrazines are prevalent in nature and are often formed during the Maillard reaction in cooked or roasted foods, contributing to their characteristic aromas. Due to their sensory properties, pyrazine derivatives are widely used as flavoring agents in the food industry. This guide provides a detailed overview of the available toxicological data and safety information for this compound, primarily based on studies of structurally related compounds.

Toxicological Data

The toxicological profile of this compound is extrapolated from data on 2,3,5-trimethylpyrazine and other pyrazine derivatives. The available quantitative data is summarized in the tables below.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) is a common measure of acute toxicity.

Table 1: Acute Oral Toxicity of 2,3,5-Trimethylpyrazine

| Species | Route | LD50 Value | Reference |

| Rat | Oral | 806 mg/kg bw | Moran et al., 1980 |

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. These studies help to determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

While 90-day studies on several pyrazine derivatives, including 2,3,5-trimethylpyrazine, have been conducted, specific NOAEL values from these studies are not publicly available in the reviewed literature.[1] However, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated pyrazine derivatives and concluded they pose no safety concern at current levels of intake when used as flavoring agents.[2][3][4][5]

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA).

Table 2: Genotoxicity of 2,3,5-Trimethylpyrazine

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA | With and Without | Non-mutagenic | RIFM, 2016a[6] |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and Without | Non-clastogenic | RIFM, 2016[6] |

Based on the available data, 2,3,5-trimethylpyrazine is not considered to be genotoxic.

Metabolism and Toxicokinetics

The metabolic pathway of pyrazine derivatives generally involves oxidation of the alkyl side chains to form corresponding carboxylic acids, which are then excreted in the urine. Ring hydroxylation can also occur, particularly when there are two adjacent alkyl groups.[7]

Experimental Protocols

The following sections describe the general methodologies for the key toxicological experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

-

Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

-

Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure: Cell cultures are exposed to the test substance at a range of concentrations. After exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

-

Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

Visualizations

Metabolic Pathway of Alkylpyrazines

Caption: Generalized metabolic pathway of this compound.

Experimental Workflow for Toxicological Assessment

Caption: General workflow for the toxicological assessment of a novel substance.

Conclusion

Based on the available data for the structural analog 2,3,5-trimethylpyrazine and the general safety assessments of pyrazine derivatives by regulatory bodies, this compound is not expected to pose a significant toxicological risk under its intended conditions of use as a flavoring agent. The acute oral toxicity is low, and it is not genotoxic. The primary metabolic pathway involves oxidation to carboxylic acids, which are then excreted. Further studies on the specific compound would be necessary to establish a definitive toxicological profile and a No-Observed-Adverse-Effect Level for subchronic exposure.

References

- 1. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JECFA Evaluations-2,3,5-TRIMETHYLPYRAZINE- [inchem.org]

- 3. femaflavor.org [femaflavor.org]

- 4. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]

- 5. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection of (3,5,6-Trimethylpyrazin-2-yl)methanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol is a substituted pyrazine that may be of interest in flavor and fragrance research, as well as in the development of new pharmaceutical compounds. As a metabolite of the key flavor compound 2,3,5-trimethylpyrazine, its detection and quantification are crucial for understanding flavor profiles and metabolic pathways. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and spectroscopic techniques. The methodologies described are based on established analytical procedures for similar pyrazine compounds and can be adapted for specific research needs.

Analytical Techniques

The primary analytical methods for the detection and quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines. When coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation method, it provides excellent sensitivity for detecting trace levels of the analyte in various matrices.

Application Note: Analysis of this compound in Liquid Samples (e.g., Beverages, Biological Fluids)

This method is suitable for the quantitative analysis of this compound in liquid matrices. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, compensating for matrix effects and variations in extraction efficiency.

Experimental Protocol: HS-SPME-GC-MS

a) Sample Preparation (HS-SPME)

-

Transfer 5 mL of the liquid sample into a 20 mL headspace vial.

-

If necessary, adjust the sample's alcohol concentration to approximately 12% (v/v) with deionized water to standardize the matrix.[1]

-

Add a known concentration of a suitable internal standard (e.g., a deuterated analog of the analyte).

-

Saturate the sample with sodium chloride (NaCl) to increase the ionic strength and promote the release of volatile analytes into the headspace.[1]

-

Immediately seal the vial with a magnetic crimp cap fitted with a PTFE/silicone septum.

-

Incubate the vial in a heated agitator at a constant temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.[1]

-

Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to extract the analytes.[1]

b) GC-MS Analysis

-

Injector: Desorb the trapped analytes from the SPME fiber in the GC injector port, which is typically set at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a suitable capillary column for the separation of pyrazines, such as a DB-WAX or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/minute.

-

Hold: Maintain 240°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. Key ions for this compound would need to be determined from a standard, but for the related compound 3,5-dimethyl-2-pyrazinemethanol, characteristic ions include m/z 139.1, 121.0, and 109.0.[2][3]

-

Workflow for HS-SPME-GC-MS Analysis

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful technique for the analysis of less volatile or thermally labile compounds. It offers high sensitivity and selectivity, making it suitable for complex matrices.

Application Note: Quantification of this compound in Complex Matrices

This method is ideal for the targeted quantification of this compound in complex samples such as food extracts or biological fluids. A stable isotope dilution analysis (SIDA) approach is highly recommended for accuracy.

Experimental Protocol: UPLC-MS/MS

a) Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of a liquid sample, add a known amount of a suitable internal standard.

-

Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Vortex the mixture vigorously.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b) UPLC-MS/MS Analysis

-

Column: A reverse-phase column such as a C18 or a mixed-mode column is suitable for the separation of pyrazines.[3]

-

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Gradient Program:

-

Start with a low percentage of organic phase (e.g., 5% B) and hold for 1-2 minutes.

-

Increase the organic phase concentration linearly to a high percentage (e.g., 95% B) over several minutes.

-

Hold at the high organic phase concentration for a short period to elute any strongly retained compounds.

-

Return to the initial conditions and allow the column to re-equilibrate.

-

-

Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/minute.

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and one or more specific product ions. For the related compound 3,5-dimethyl-2-pyrazinemethanol, the precursor ion is m/z 139.1, with product ions at m/z 121.0 and 109.0.[2][3] These transitions would need to be optimized for this compound.

-

Workflow for UPLC-MS/MS Analysis

Caption: Workflow for the analysis of this compound by UPLC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While not typically used for routine quantification due to lower sensitivity compared to MS techniques, quantitative NMR (qNMR) can be employed with appropriate internal standards.

Application Note: Structural Elucidation and Purity Assessment

¹H and ¹³C NMR are used to confirm the identity and assess the purity of synthesized or isolated this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in an NMR tube.

-

Internal Standard: For qNMR, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).

-

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

-

Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Spectral Interpretation:

-

¹H NMR: The spectrum of a related compound, (3,5-dimethylpyrazin-2-yl)methanol in CDCl₃, shows a singlet for the pyrazine proton around δ 8.18 ppm, a singlet for the methylene protons (CH₂OH) around δ 4.64 ppm, and singlets for the two methyl groups around δ 2.45 and 2.37 ppm.[2][3] For this compound, one would expect three methyl singlets and a singlet for the methylene protons.

-

¹³C NMR: The ¹³C spectrum will show distinct signals for the pyrazine ring carbons, the three methyl carbons, and the methylene carbon of the methanol group. For a similar pyrazine alcohol, the methylene carbon appears around δ 63.2 ppm.[4]

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of pyrazines using the described methods. Note that these values are indicative and should be determined for this compound during method validation in the specific laboratory and for the matrix of interest.

| Parameter | HS-SPME-GC-MS | UPLC-MS/MS |

| Linearity (R²) | > 0.99[1] | > 0.99[5] |

| Limit of Detection (LOD) | < 200 ng/L[1] | Typically in the low µg/L to ng/L range[5] |

| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD | Typically in the low µg/L range[5] |

| Recovery | Matrix dependent, generally 80-120% | Matrix dependent, generally 80-120% |

| Precision (RSD%) | < 15% | < 15% |

Method Validation

All analytical methods intended for quantitative analysis must be thoroughly validated to ensure they are fit for purpose. Key validation parameters to assess include:

-

Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Logical Relationship for Method Validation

Caption: Key parameters and workflow for analytical method validation.

References

Application Notes and Protocols for the GC-MS Analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol is a substituted pyrazine derivative of interest in various fields, including flavor and fragrance chemistry, as well as potentially in drug discovery and development due to the prevalence of the pyrazine core in bioactive molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound.[1][2] This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Liquid (predicted) |

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) is expected at m/z 152 . Key fragmentation pathways for alcohols include the loss of a hydroxyl radical (•OH, -17 amu) or water (H₂O, -18 amu), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For pyrazines, fragmentation often involves the loss of HCN or cleavage of alkyl side chains.

Predicted Key Fragments:

-

m/z 152 (M⁺): The molecular ion.

-

m/z 135: Loss of a hydroxyl radical (•OH).

-

m/z 134: Loss of water (H₂O).

-

m/z 121: Alpha-cleavage with loss of the •CH₂OH group.

-

m/z 109: Subsequent fragmentation of the pyrazine ring.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous matrices such as biological fluids or reaction mixtures.

Materials:

-

Sample containing this compound

-

Dichloromethane (DCM), GC grade

-

Anhydrous sodium sulfate

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

GC vials

Procedure:

-

Transfer 5 mL of the aqueous sample to a 15 mL centrifuge tube.

-

Add 5 mL of dichloromethane (DCM) to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (DCM) to a clean tube.

-

Repeat the extraction (steps 2-5) with a fresh 5 mL portion of DCM to maximize recovery. Combine the organic extracts.

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Analysis Protocol

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

-

GC Column: A non-polar or medium-polarity capillary column is recommended. A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is a suitable choice.

GC Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 180 °C |

| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |

MS Parameters:

| Parameter | Value |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40 - 300 |

| Solvent Delay | 3 min |

Data Presentation

Quantitative Data Summary

The following table presents a summary of expected and typical quantitative parameters for the GC-MS analysis of pyrazine compounds. The values for this compound should be determined experimentally through method validation.

| Parameter | This compound (Expected/Typical Range) |

| Retention Time (min) | 10 - 20 (on a DB-5ms column with the suggested program) |

| Molecular Ion (m/z) | 152 |

| Key Fragment Ions (m/z) | 135, 134, 121, 109 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Linear Range | 1 - 500 ng/mL |

| Recovery (%) | 85 - 110% |

| RSD (%) | < 15% |

Mandatory Visualizations

References

Application of (3,5,6-Trimethylpyrazin-2-yl)methanol as a flavoring agent in the food industry.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol, with the CAS Number 75907-74-3, is a pyrazine derivative that holds potential as a flavoring agent in the food industry.[1] Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their significant contribution to the desirable roasted, nutty, and savory aromas of many cooked foods.[2][3][4][5] These compounds are primarily formed during the Maillard reaction, a key process in the browning of food during cooking.[3][6] While a considerable body of research exists for many pyrazine derivatives, specific data on the application of this compound as a flavoring agent is limited. This document provides a comprehensive overview of its potential applications, regulatory status by analogy, and detailed experimental protocols for its evaluation, drawing upon data from structurally similar and well-characterized pyrazines.

Sensory Profile and Potential Applications